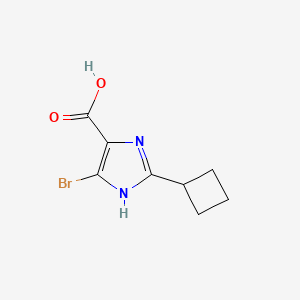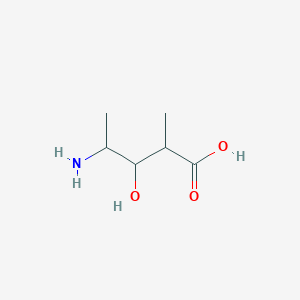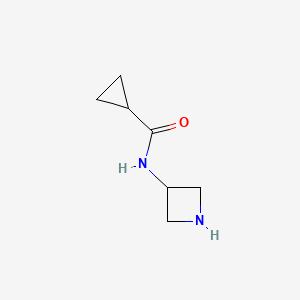
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of an aminopropyl group attached to the pyrimidinone ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropylamine with 6-methyl-3,4-dihydropyrimidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones with different functional groups.
科学的研究の応用
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism by which 2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The aminopropyl group can interact with biological macromolecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: An aminosilane frequently used in surface functionalization and material synthesis.
N-(3-Aminopropyl)-2-nitrobenzenamine:
Uniqueness
2-(3-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminopropyl group with a dihydropyrimidinone core makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(3-aminopropyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12)11-7(10-6)3-2-4-9/h5H,2-4,9H2,1H3,(H,10,11,12) |
InChIキー |
FLZKFQOPSAOMCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)


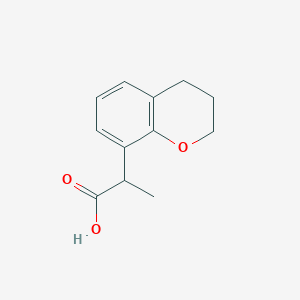

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
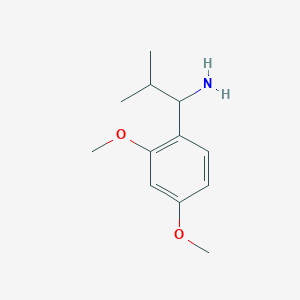
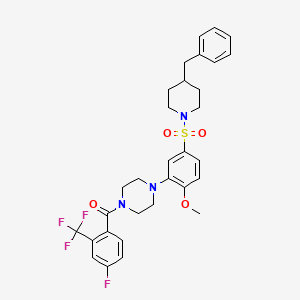
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
